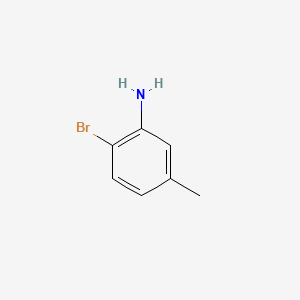

2-Bromo-5-methylaniline

Overview

Description

2-Bromo-5-methylaniline is a brominated aniline derivative, which is a compound of significant interest in various fields of chemistry due to its potential applications in the synthesis of pharmaceuticals, dyes, and polymers. The presence of both a bromine atom and a methyl group on the benzene ring of aniline makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-5-methylaniline can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 2-bromo-6-isocyanopyridine, a compound with a similar bromination pattern, was optimized for stability and synthetic efficiency, demonstrating the importance of selecting appropriate reagents and conditions for bromination reactions . Similarly, the synthesis of 2,6-dialkyl-4-bromoaniline derivatives required precise control of reaction temperature, time, and feeding mode to achieve reasonable yields .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-5-methylaniline has been studied using various techniques. For example, the crystal structure of a compound synthesized from 5-bromo-2,4-dichloro-6-methylpyrimidine was determined using X-ray crystallography, revealing the formation of a monoclinic crystal system . Additionally, the molecular structure, vibrational spectra, and hyperpolarizability of Methyl 2-amino 5-bromobenzoate were investigated using density functional theory (DFT), providing insights into the molecular dynamics and electronic properties of such brominated compounds .

Chemical Reactions Analysis

Brominated anilines are known to participate in various chemical reactions due to the presence of an active bromine atom that can act as a good leaving group. For example, the bromination of polyaniline base to poly(2-bromoaniline)-bromide was successfully carried out, and the resulting compound was used as a catalyst for the synthesis of tetrahydroquinolines . The reactivity of brominated anilines in palladium-catalyzed intramolecular arylation was also demonstrated, highlighting the potential of these compounds in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the substituents on the benzene ring. The vibrational study and analysis of molecular properties of Methyl 2-amino 5-bromobenzoate revealed its potential for nonlinear optical applications due to its significant hyperpolarizability . The study of 2-amino-5-bromo-benzoic acid methyl ester also provided valuable information on its molecular structure, vibrational spectra, and electronic properties, including HOMO-LUMO analysis and hyperpolarizability .

Scientific Research Applications

Catalysis and Synthesis of Optical Materials

2-Bromo-5-methylaniline serves as a key intermediate in the palladium-catalyzed synthesis of various derivatives with potential in nonlinear optical properties. One example is the Suzuki cross-coupling reaction, leading to the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives have been analyzed using Density Functional Theory (DFT) for insights into their molecular structure and reactivity descriptors like ionization energy and electron affinity (Rizwan et al., 2021).

Precursor for Organic Synthesis

2-Bromo-5-methylaniline is utilized as a precursor in organic synthesis. A notable example is its use in the synthesis of 4-Bromo-2-chlorotoluene, achieved through a process of reduction, diazotization, and Sandmeyer reaction. This synthesis showcases the versatility of 2-Bromo-5-methylaniline in producing a variety of chemical compounds (Xu, 2006).

Role in Biochemical Metabolism Studies

In biochemical research, 2-Bromo-5-methylaniline is used to study microsomal metabolism in rat liver. The metabolites identified in these studies, such as benzyl alcohols and benzaldehydes, provide valuable insights into the enzymatic processes involving halogenated anilines (Boeren et al., 1992).

Electrochemical Studies

Electrochemical studies involving 2-Bromo-5-methylaniline derivatives, like 2,4-dibromo-6-methylaniline, are conducted to understand their anodic decomposition pathways in aqueous sulfuric acid solutions. These studies contribute to the field of electrochemistry, particularly in understanding the behavior of brominated compounds under different conditions (Arias et al., 1990).

Application in Stem Cell Research

Bromodeoxyuridine, a derivative of 2-Bromo-5-methylaniline, is employed in stem cell research. Its application results in the loss of global DNA methylation and prompts astrocytic differentiation in neural stem cells. This area of research has significant implications for understanding cellular differentiation and the potential therapeutic uses of stem cells (Schneider & d’Adda di Fagagna, 2012).

Development of Corrosion Inhibitors

2-Bromo-5-methylaniline derivatives are explored for their application as corrosion inhibitors. For instance, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and tested as an inhibitor for zinc metal corrosion in hydrochloric acid solutions. These studies are vital in materials science, particularly in the development of new corrosion-resistant materials and coatings (Assad et al., 2015).

Schiff Base Synthesis and Potentiometric Studies

Schiff bases derived from 2-Bromo-5-methylaniline are synthesized and characterized for their antimicrobial activity and potentiometric interactions with metal ions like Cu(II), Co(II), and Ni(II). These studies are significant in the fields of coordination chemistry and bioinorganic chemistry, offering insights into metal-ligand interactions and potential applications in antimicrobial agents (Upadhyay et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

2-Bromo-5-methylaniline is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The primary targets of this compound are often enzymes or receptors involved in the biochemical pathways of these end products.

Mode of Action

The exact mode of action of 2-Bromo-5-methylaniline depends on the specific biochemical pathway it is involved in. Generally, it can bind to its target enzyme or receptor, causing a change in its conformation or activity. This interaction can either inhibit or enhance the function of the target, depending on the desired therapeutic or agrochemical effect .

Biochemical Pathways

2-Bromo-5-methylaniline is involved in the synthesis of various compounds, each with its own unique biochemical pathway. For instance, it is used as an intermediate in the synthesis of indole anticancer agents, antihypertensive drugs, migraine treatments, and anti-inflammatory drugs for rheumatoid and osteoarthritis . It is also used in the synthesis of phenyloxypyrimidine herbicides, antiemetic drugs, and substituted urea herbicides .

Pharmacokinetics

Like other aromatic amines, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-Bromo-5-methylaniline are largely dependent on the specific compound it is used to synthesize. For example, when used in the synthesis of anticancer agents, it may lead to cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-5-methylaniline. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, its reactivity with other substances in the environment could potentially affect its efficacy and safety .

properties

IUPAC Name |

2-bromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQWOXSUFGGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylaniline | |

CAS RN |

53078-85-6 | |

| Record name | 2-Bromo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

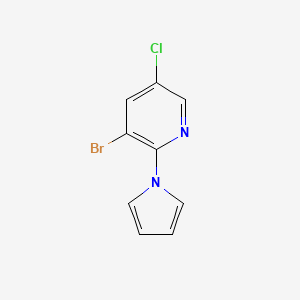

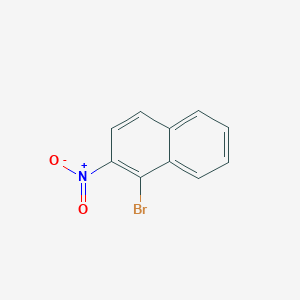

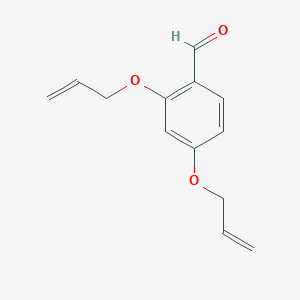

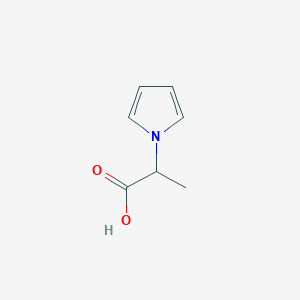

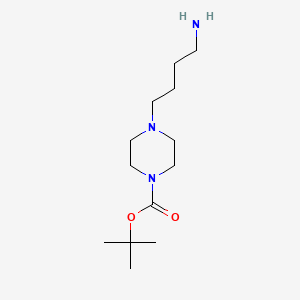

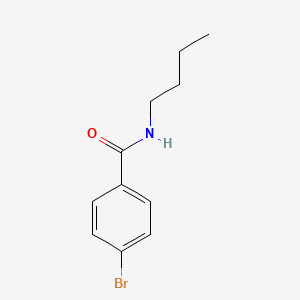

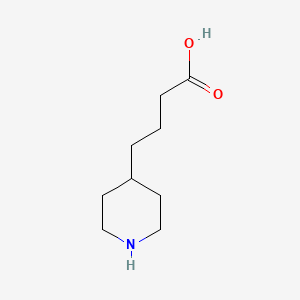

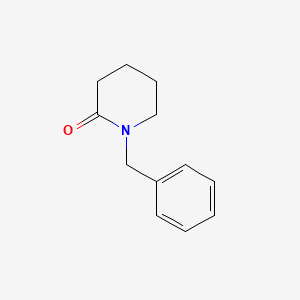

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Bromo-5-methylaniline in the synthesis of 2-Fluoro-4-methylbenzoic acid?

A: 2-Bromo-5-methylaniline serves as the starting material in the synthesis of 2-Fluoro-4-methylbenzoic acid, as detailed in the research paper "Synthesis of 2-fluoro-4-methylbenzoic acid" []. The synthesis involves a multi-step process where 2-Bromo-5-methylaniline undergoes diazotization, cyanidation, and finally hydrolysis to yield the desired 2-Fluoro-4-methylbenzoic acid. The researchers highlight the advantages of this synthetic route, including the readily available starting material, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)